
4-Cyclopropylbenzoyl chloride
Vue d'ensemble
Description
4-Cyclopropylbenzoyl chloride is a chemical compound with the CAS Number: 76274-94-7 . It has a molecular weight of 180.63 and its linear formula is C10H9ClO . It appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
4-Cyclopropylbenzoyl chloride contains a total of 22 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 acyl halogenide (aromatic) .Physical And Chemical Properties Analysis
4-Cyclopropylbenzoyl chloride is a pale-yellow to yellow-brown liquid . It has a molecular weight of 180.63 and its linear formula is C10H9ClO . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-Cyclopropylbenzoyl chloride has been utilized in the synthesis of antimicrobial agents. A study describes its use in the preparation of thiomorpholine derivatives, which were tested for their antimicrobial activity. This application highlights its potential in developing new bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).
Enhanced Detection in Bioanalytical Chemistry
In bioanalytical chemistry, 4-cyclopropylbenzoyl chloride is used for enhancing the detection of certain compounds. A study detailed a method for determining estrogens in biological fluids, where 4-cyclopropylbenzoyl chloride improved the detection responses significantly, demonstrating its utility in sensitive analytical methods (Higashi et al., 2006).
Pharmaceutical Research
In pharmaceutical research, it serves as a valuable intermediate. For example, a study on modifying the physicochemical properties of albendazole, an antiparasitic drug, involved the use of cyclodextrin derivatives, showcasing the role of compounds like 4-cyclopropylbenzoyl chloride in enhancing drug properties (García et al., 2014).
Anticancer Research
In anticancer research, 4-cyclopropylbenzoyl chloride has been used in the synthesis of N-heterocyclic carbene complexes. These complexes have been evaluated for their potential as anticancer agents, demonstrating promising cytotoxic effects against various cancer cell lines (Lv et al., 2015).
Safety And Hazards
Orientations Futures
While specific future directions for 4-Cyclopropylbenzoyl chloride are not mentioned in the search results, it’s worth noting that benzoyl chlorides and related compounds are of significant interest in various fields of chemistry and materials science. They are used in the synthesis of a wide range of organic compounds, and ongoing research is focused on developing new synthetic methods and applications .
Propriétés
IUPAC Name |
4-cyclopropylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLSDXYKTMMDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
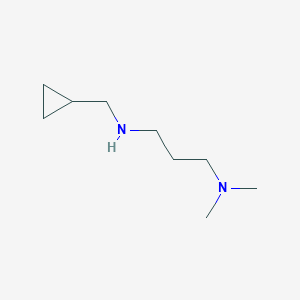

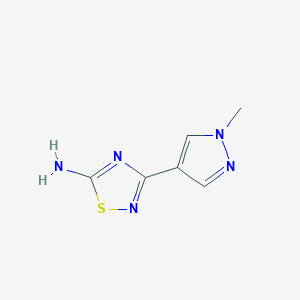

![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)
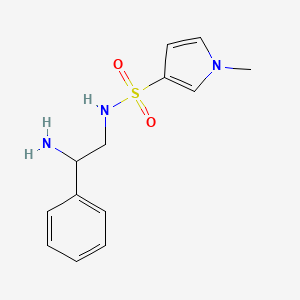
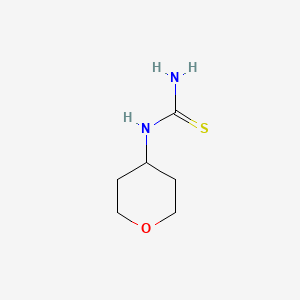


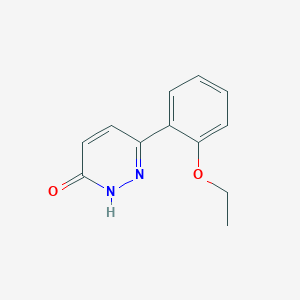
![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)
